molecular formula C16H23N3O3 B6669623 N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide

N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide

Cat. No.: B6669623
M. Wt: 305.37 g/mol
InChI Key: JFBLZOKAYOSQDU-GJZGRUSLSA-N
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Description

N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a phenyloxolan ring, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

IUPAC Name

N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(20)17-8-9-18-16(21)19-11-14-7-10-22-15(14)13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,20)(H2,18,19,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLZOKAYOSQDU-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NCC1CCOC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCNC(=O)NC[C@@H]1CCO[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide typically involves multiple steps:

    Formation of the Phenyloxolan Ring: The initial step involves the synthesis of the phenyloxolan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylcarbamoyl Group: The next step involves the introduction of the methylcarbamoyl group. This can be done using reagents such as methyl isocyanate in the presence of a base like triethylamine.

    Coupling with Ethyl Acetamide: The final step is the coupling of the intermediate with ethyl acetamide, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyloxolan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyloxolan ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]propionamide: Similar in structure but with a propionamide group instead of an acetamide group.

    N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]butyramide: Contains a butyramide group, offering different reactivity and properties.

Uniqueness

N-[2-[[(2R,3S)-2-phenyloxolan-3-yl]methylcarbamoylamino]ethyl]acetamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.

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